molecular formula C8H13ClN4O B1486003 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride CAS No. 2206824-32-8

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride

Cat. No.: B1486003
CAS No.: 2206824-32-8
M. Wt: 216.67 g/mol
InChI Key: RAKGLCJVCRQLFZ-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a suitable pyrazine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases depending on the desired reaction pathway .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistency and scalability in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
  • Pyrrolopyrazine derivatives

Uniqueness

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of a carboxamide group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and enhanced stability under certain conditions .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c1-5-7(8(9)13)12-3-2-10-4-6(12)11-5;/h10H,2-4H2,1H3,(H2,9,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKGLCJVCRQLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCNCC2=N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride
Reactant of Route 3
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride
Reactant of Route 4
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride
Reactant of Route 5
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride
Reactant of Route 6
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride

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